molecular formula C8H8F3N3O4 B2489929 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006459-45-5

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Katalognummer: B2489929
CAS-Nummer: 1006459-45-5
Molekulargewicht: 267.164
InChI-Schlüssel: JIHPLKCSWVVOEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1006459-45-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C8H8F3N3O4 and a molecular weight of 267.16 g/mol, this compound features a butanoic acid chain linked to a nitro-substituted pyrazole ring bearing a trifluoromethyl group . The trifluoromethyl (TFM) group is a critical pharmacophore in modern medicinal chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates by imparting a strong electron-withdrawing effect and influencing hydrophobic interactions . This makes the compound a valuable building block for constructing more complex molecules, particularly in the synthesis of heteroaryl butanoic acid derivatives that have been investigated as inhibitors of enzymes like LTA4H (Leukotriene A-4 hydrolase) . Researchers utilize this and related compounds to develop novel therapeutics for various diseases and disorders . This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use.

Eigenschaften

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O4/c1-2-4(7(15)16)13-3-5(14(17)18)6(12-13)8(9,10)11/h3-4H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHPLKCSWVVOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Modified Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, involving cyclocondensation of β-ketoesters with hydrazines, serves as a foundational method for pyrazole derivatives. For 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, this approach requires:

  • β-ketoester precursor : Ethyl 4,4,4-trifluoroacetoacetate, which introduces the trifluoromethyl group at position 3.
  • Hydrazine derivative : 4-nitrophenylhydrazine to incorporate the nitro group at position 4.

Reaction conditions :

  • Dissolve the β-ketoester (1.0 equiv) and hydrazine (1.2 equiv) in ethanol.
  • Reflux at 80°C for 12–16 hours under inert atmosphere.
  • Acidify the mixture with HCl to precipitate the pyrazole intermediate.
  • Hydrolyze the ester group using aqueous NaOH (2M) at 60°C for 4 hours to yield the carboxylic acid.

Key challenges :

  • Regioselectivity: Competing formation of 1,3- and 1,5-disubstituted pyrazoles due to tautomerism.
  • Byproduct formation: Alkoxy pyrazoles (e.g., ethoxy derivatives) may arise if ester hydrolysis is incomplete.

Optimization :

  • Microwave irradiation (150°C, 30 minutes) enhances reaction efficiency, reducing side products.
  • Solvent systems like water-glycerol (3:1) improve yields (up to 88%) by minimizing alkoxy pyrazole formation.

Alkylation of Pre-Formed Pyrazole Intermediates

Nucleophilic Substitution on 4-Nitro-3-(trifluoromethyl)-1H-pyrazole

This two-step strategy involves synthesizing the pyrazole core first, followed by alkylation with a butanoic acid derivative:

Step 1: Synthesis of 4-nitro-3-(trifluoromethyl)-1H-pyrazole

  • React 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate in acetic acid.
  • Nitration using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0°C introduces the nitro group.

Step 2: Alkylation with Bromobutanoic Acid

  • Deprotonate the pyrazole nitrogen using NaH in DMF.
  • Add ethyl 4-bromobutanoate (1.5 equiv) and stir at 60°C for 8 hours.
  • Hydrolyze the ester with LiOH in THF/water (1:1) to yield the final product.

Yield : 65–72% after purification via recrystallization (ethanol/water).

Microwave-Assisted One-Pot Synthesis

Single-Mode Microwave Reactor Protocol

Microwave methods accelerate reaction kinetics and improve selectivity:

  • Combine β-ketoester (1.0 equiv), hydrazine (1.1 equiv), and water-glycerol (3:1) in a sealed vessel.
  • Irradiate at 150°C for 20 minutes (300 W).
  • Directly hydrolyze the mixture with HBr in acetic acid to eliminate alkoxy byproducts.

Advantages :

  • Reduced reaction time (20 minutes vs. 16 hours).
  • Higher purity (>95% by HPLC).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

For large-scale manufacturing, flow chemistry ensures reproducibility:

  • Reactor setup : Tubular reactor with static mixers.
  • Conditions :
    • Residence time: 10 minutes.
    • Temperature: 160°C.
    • Pressure: 10 bar.
  • Post-processing :
    • In-line extraction with ethyl acetate.
    • Crystallization using anti-solvent (n-hexane).

Throughput : 1–2 kg/hour with 85% yield.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Classical Knorr 60–70 90–92 16–24 hours Moderate
Alkylation 65–72 88–90 10–12 hours High
Microwave-Assisted 85–88 95–97 20–30 minutes Low
Continuous Flow 82–85 93–95 10 minutes Very High

Key observations :

  • Microwave and flow methods excel in efficiency but require specialized equipment.
  • Classical methods remain viable for small-scale research due to lower infrastructure costs.

Mechanistic Insights and Side Reactions

Cyclocondensation Mechanism

  • Hydrazine attack : Nucleophilic addition of hydrazine to the β-ketoester carbonyl.
  • Cyclization : Intramolecular dehydration forms the pyrazole ring.
  • Aromatization : Elimination of water and ethanol yields the aromatic pyrazole core.

Competing Pathways

  • Alkoxy pyrazole formation : Occurs when ester groups remain unhydrolyzed (e.g., ethoxy derivatives). Mitigated via HBr treatment.
  • Oxidation byproducts : Aerial oxidation of C-4 hydrogen can generate hydroxylated pyrazolones, requiring inert atmospheres.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes.

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 1.51 (s, 3H, CH$$ _3 $$), 2.16 (s, 3H, CH$$ _3 $$), 4.44 (brs, 1H, NH), 7.17–7.96 (m, aromatic protons).
  • FT-IR : 1716 cm$$ ^{-1} $$ (C=O stretch), 1366 cm$$ ^{-1} $$ (NO$$ _2 $$ symmetric stretch).

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Effects

Research indicates that 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid exhibits notable anti-inflammatory and analgesic properties. The structural features suggest potential interactions with enzymes or receptors involved in inflammatory pathways, although specific mechanisms are still under investigation .

Drug Development

This compound is primarily utilized in medicinal chemistry for drug development. Its unique combination of functional groups may contribute to its efficacy as a pharmaceutical agent, particularly in designing drugs targeting inflammatory diseases .

Molecular Interaction Studies

Interaction studies involving 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid focus on its binding affinity to various proteins or receptors. Techniques such as molecular docking and surface plasmon resonance are employed to investigate these interactions, revealing insights into its pharmacodynamics .

Case Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities to cyclooxygenase enzymes, which are crucial targets in pain management and inflammation control .

Wirkmechanismus

The mechanism of action of 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target proteins. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-carboxylic acid derivatives with diverse substituents influencing physicochemical and biological properties. Below is a comparative analysis with structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number pKa Density (g/cm³) Key Features
2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₈F₃N₃O₄ 267.16 -NO₂ (C4), -CF₃ (C3) 1006459-45-5 N/A N/A High electron-withdrawing groups; commercial high-purity availability
2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid C₉H₁₀F₃N₃O₅ 297.19 -NO₂ (C4), -OCH₂CF₃ (C3) 1856030-82-4 3.19 1.61 (predicted) Trifluoroethoxy group enhances hydrophobicity; lower acidity
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₃N₂O₂ 236.19 -CH₃ (C4), -CF₃ (C3) 1795503-08-0 N/A N/A Methyl substitution reduces steric hindrance; potential for improved solubility
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₁₀H₁₃F₃N₂O₂ 250.22 -CF₃ (C4) 1855890-02-6 N/A N/A Absence of nitro group decreases electron deficiency; higher basicity
4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid C₈H₁₀N₄O₅ 242.19 -NO₂ (C3), -CONH₂ (C4) 1855906-64-7 N/A N/A Carbamoyl group introduces hydrogen-bonding capacity

Key Observations

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in the target compound enhance acidity and stability compared to analogs lacking EWGs (e.g., 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid) . Trifluoroethoxy vs.

Acidity Trends :

  • The trifluoroethoxy analog (pKa = 3.19) is less acidic than the trifluoromethyl-nitro compound due to weaker electron withdrawal by -OCH₂CF₃ .

Synthetic Utility: Carbamoyl-substituted derivatives (e.g., 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid) may serve as intermediates for peptide coupling, leveraging the -CONH₂ group .

Commercial Availability :

  • The target compound is uniquely available in ultra-high purity (99.999%), critical for pharmaceutical R&D, whereas analogs like those in are typically supplied at 95% purity .

Biologische Aktivität

2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₈H₈F₃N₃O₄
  • Molecular Weight : 267.16 g/mol
  • CAS Number : 1006459-45-5
  • Appearance : Powder
  • Storage Temperature : Ambient

Antimicrobial Activity

Research has demonstrated that 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid exhibits notable antimicrobial properties. A study indicated that compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance the compound's antibacterial activity by disrupting bacterial cell wall synthesis and function .

Anticancer Potential

Preliminary investigations into the anticancer potential of this compound suggest it may inhibit cell proliferation in certain cancer cell lines. For instance, compounds derived from pyrazole scaffolds have been reported to exhibit cytotoxic effects against human cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly influence the potency of these compounds against cancer cells .

The proposed mechanism of action for 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical to bacterial and cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several pyrazole derivatives, including 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on anticancer activity, researchers tested this compound against various cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed an IC50 value of approximately 20 µM for MCF-7 cells, indicating moderate cytotoxicity. Further analysis suggested that the compound induced apoptosis through caspase activation pathways .

Data Summary

PropertyValue
Chemical FormulaC₈H₈F₃N₃O₄
Molecular Weight267.16 g/mol
CAS Number1006459-45-5
Antibacterial MIC10 - 50 µg/mL
IC50 (MCF-7)~20 µM

Q & A

Q. What are the common synthetic routes for preparing 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid?

The synthesis typically involves multi-step functionalization of pyrazole derivatives. A general approach includes:

  • Nitration : Introducing the nitro group at position 4 of the pyrazole ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Trifluoromethylation : The trifluoromethyl group is introduced via halogen exchange (e.g., using CF₃I) or cross-coupling reactions (e.g., Kumada coupling with CF₃-containing reagents) .
  • Butanoic Acid Attachment : Alkylation of the pyrazole nitrogen with a butanoic acid precursor, followed by hydrolysis to yield the carboxylic acid moiety .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. How is the purity and molecular identity of this compound verified in laboratory settings?

Key analytical methods include:

  • HPLC-UV/ELSD : Quantifies purity (typically >95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the nitro group causes deshielding of adjacent protons (δ ~8.5–9.0 ppm), while the trifluoromethyl group shows a characteristic triplet in ¹⁹F NMR .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₉H₉F₃N₃O₄, expected [M+H]⁺ = 280.06) .

Q. What preliminary biological assays are recommended to assess its activity?

Initial screening often focuses on:

  • Enzyme Inhibition : Testing against kinases or hydrolases (e.g., COX-2) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety profiles .

Advanced Research Questions

Q. How can reaction yields be optimized during the nitration step?

Yield optimization strategies include:

  • Temperature Control : Maintaining sub-10°C conditions to minimize by-products like dinitro derivatives .
  • Catalyst Use : Employing Lewis acids (e.g., FeCl₃) to enhance regioselectivity for the 4-nitro position .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve nitro group orientation, while excess HNO₃ (1.5–2 eq) ensures complete conversion .

Q. What computational methods predict the compound’s reactivity with biological targets?

Advanced approaches include:

  • Docking Simulations : Using AutoDock Vina to model interactions with active sites (e.g., androgen receptor for anticancer activity). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with Arg752 .
  • DFT Calculations : Analyzing frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites. The trifluoromethyl group increases lipophilicity (logP ~2.8), influencing membrane permeability .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • In Vitro Microsomal Assays : Rat liver microsomes (RLM) are used to measure half-life (t₁/₂). The CF₃ group reduces oxidative metabolism by CYP450 enzymes, extending t₁/₂ by ~40% compared to non-fluorinated analogs .
  • Isotope Labeling : ¹⁸O tracing in hydrolysis studies confirms the carboxylic acid’s resistance to esterase cleavage due to steric hindrance from the pyrazole ring .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

  • X-ray Crystallography : Determines bond angles and torsional strain between the pyrazole and butanoic acid moieties. For example, the nitro group adopts a coplanar conformation with the ring, minimizing steric clash .
  • 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C couplings to confirm connectivity, particularly distinguishing between regioisomeric nitro positions .

Methodological Considerations

  • Contradiction Analysis : While emphasizes nitration as the first step, suggests post-functionalization after pyrazole-thiazole coupling. Researchers should evaluate sequence-dependent yields via DoE (Design of Experiments) .
  • Data Reproducibility : Batch-to-batch variability in purity (95–97%) necessitates rigorous QC protocols, including triple-phase solubility testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.